Icg-tco

Description

Properties

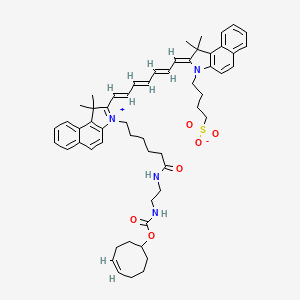

Molecular Formula |

C56H68N4O6S |

|---|---|

Molecular Weight |

925.2 g/mol |

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C56H68N4O6S/c1-55(2)49(30-14-9-6-10-15-31-50-56(3,4)53-46-29-20-18-25-43(46)34-36-48(53)60(50)40-22-23-41-67(63,64)65)59(47-35-33-42-24-17-19-28-45(42)52(47)55)39-21-11-16-32-51(61)57-37-38-58-54(62)66-44-26-12-7-5-8-13-27-44/h5-7,9-10,14-15,17-20,24-25,28-31,33-36,44H,8,11-13,16,21-23,26-27,32,37-41H2,1-4H3,(H2-,57,58,61,62,63,64,65)/b7-5+ |

InChI Key |

UCDRADKTECEGKV-FNORWQNLSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCC/C=C/CC4)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCCC=CCC4)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ICG-TCO and its Mechanism of Action

Introduction

ICG-TCO is a specialized chemical probe that combines two key components: Indocyanine Green (ICG) and a trans-cyclooctene (TCO) moiety.[1][2] ICG is a near-infrared (NIR) fluorescent dye approved for clinical use by the U.S. Food and Drug Administration (FDA), with excitation and emission wavelengths typically around 780 nm and 810 nm, respectively.[1][3] The TCO group is a highly strained, reactive alkene that serves as a critical component in bioorthogonal chemistry.[4] This combination makes this compound a powerful tool for researchers in drug development and molecular imaging, enabling the precise visualization of molecules containing a tetrazine group in complex biological environments.

The primary function of this compound revolves around its participation in one of the fastest and most specific bioorthogonal reactions known: the tetrazine ligation. This reaction allows for the covalent labeling of target molecules in living systems without interfering with native biochemical processes, a crucial capability for in vivo imaging and targeted therapy.

Core Mechanism of Action: The TCO-Tetrazine Ligation

The mechanism of action of this compound is defined by the bioorthogonal reaction between its TCO group and a 1,2,4,5-tetrazine (Tz). This reaction, often referred to as the tetrazine ligation, proceeds through a rapid, two-step cascade that is highly efficient under physiological conditions.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The process begins with a [4+2] cycloaddition. In this step, the electron-deficient tetrazine ring acts as the diene, and the highly strained, electron-rich double bond of the TCO serves as the dienophile. The high ring strain of the TCO significantly raises the energy of its highest occupied molecular orbital (HOMO), facilitating a rapid reaction with the lowest unoccupied molecular orbital (LUMO) of the tetrazine. This initial cycloaddition forms an unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction : The intermediate formed in the first step rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction to completion.

The final result is the formation of a stable dihydropyridazine conjugate, covalently linking the ICG fluorophore to the tetrazine-tagged molecule of interest. The entire ligation is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds efficiently in aqueous media without the need for cytotoxic catalysts like copper.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptional reaction kinetics, possessing some of the fastest second-order rate constants (k₂) among all bioorthogonal reactions. This allows for efficient labeling at very low, biologically relevant concentrations. The reaction rate is highly dependent on the specific chemical structures of both the TCO and tetrazine derivatives, as well as the solvent conditions. Generally, reactivity is enhanced by increasing the ring strain of the TCO or by modifying the reactants with specific functional groups: electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine accelerate the ligation.

| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| General TCO-Tetrazine | 210 - 30,000 M⁻¹s⁻¹ | Varies | |

| Parent TCO with Diphenyltetrazine | 2,000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| Parent TCO with Electron-deficient Tetrazine | 2.0 x 10³ M⁻¹s⁻¹ | Varies | |

| Highly Strained TCO Derivatives | Up to 10⁷ M⁻¹s⁻¹ | Physiological Conditions |

Experimental Protocols

The this compound probe is typically used in the second step of a two-stage "pretargeting" strategy. First, a biomolecule of interest (e.g., an antibody) functionalized with a tetrazine group is administered. After this conjugate localizes to its target and unbound conjugate is cleared from circulation, the this compound is administered to react specifically at the target site.

General Protocol for Pretargeted Labeling using this compound

This protocol outlines a general procedure for labeling a tetrazine-modified antibody with this compound for in vitro or in vivo imaging.

1. Materials:

-

Tetrazine-functionalized antibody (Tz-Ab)

-

This compound (stored at -20°C or -80°C, protected from light and moisture)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Reagent (optional): A small molecule tetrazine to react with excess this compound

-

Purification System (optional): Size exclusion chromatography (SEC) column

2. Antibody Preparation:

-

Prepare a solution of the Tz-Ab in PBS at a desired concentration (e.g., 1-5 mg/mL).

-

Ensure the antibody solution is free of any amine-containing buffers (like Tris) if the tetrazine was introduced via an NHS ester reaction.

3. This compound Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

Immediately before use, dilute the this compound stock solution into the reaction buffer (PBS).

4. Ligation Reaction:

-

Add the this compound solution to the Tz-Ab solution. A 5- to 10-fold molar excess of this compound relative to the antibody is typically recommended to ensure complete labeling.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction is exceptionally fast and is often complete within 5-30 minutes.

-

Protect the reaction from light due to the photosensitivity of ICG.

5. Quenching and Purification (Optional):

-

To remove any unreacted this compound, an optional quenching step can be performed by adding a molar excess of a small molecule tetrazine.

-

The final labeled antibody conjugate (ICG-Ab) can be purified from excess reagents using size exclusion chromatography or dialysis.

6. Analysis and Storage:

-

Confirm labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of ICG (around 780 nm) and the protein (at 280 nm).

-

Store the final conjugate at 4°C, protected from light, for short-term use or at -80°C for long-term storage.

Visualization of Experimental Workflow

The pretargeting approach is a powerful strategy in targeted therapy and imaging. It decouples the targeting and imaging/delivery steps, allowing the targeting molecule (e.g., an antibody) ample time to accumulate at the target and clear from non-target tissues. This minimizes off-target effects and improves the signal-to-background ratio.

References

- 1. omichem.com [omichem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ICG-ER: a new probe for photoimaging and photothermal therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

Icg-tco structure and chemical properties

An In-depth Technical Guide to ICG-TCO: Structure, Properties, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indocyanine Green-trans-cyclooctene (this compound), a near-infrared (NIR) fluorescent probe designed for bioorthogonal chemistry. It details the structure, chemical properties, synthesis, and characterization of this compound, with a focus on its application in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This powerful tool enables precise and rapid labeling of biomolecules in complex biological systems, with significant implications for in vivo imaging, targeted drug delivery, and diagnostics.

Structure and Chemical Properties

This compound is a conjugate molecule that combines the clinically approved NIR fluorophore, Indocyanine Green (ICG), with a strained trans-cyclooctene (TCO) moiety.[1] The ICG component provides the fluorescent properties for imaging, while the TCO group serves as a highly reactive dienophile for bioorthogonal "click" reactions with tetrazine partners.[1]

The chemical structure consists of the tricarbocyanine core of ICG linked, typically via a stable amide bond formed from an amine-reactive ICG derivative and an amino-functionalized TCO, to the strained eight-membered ring of trans-cyclooctene.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₆H₆₈N₄O₆S | [2] |

| Molecular Weight | 925.23 g/mol | [2] |

| Appearance | Dark solid powder | [1] |

| Solubility | Soluble in DMSO, DMF, methanol, and chloroform; poorly soluble in water | |

| Excitation Maximum (λex) | ~788 nm | |

| Emission Maximum (λem) | ~815 nm | |

| Molar Extinction Coefficient (ε) | ~230,000 L·mol⁻¹·cm⁻¹ | |

| Storage Conditions | -20°C, protected from light and moisture |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of an amine-reactive derivative of ICG, such as ICG-sulfo-OSu (N-hydroxysuccinimide ester), with an amine-functionalized TCO derivative. The NHS ester reacts efficiently with the primary amine on the TCO molecule under mild alkaline conditions to form a stable amide linkage.

Detailed Synthesis Protocol: this compound Conjugation

This protocol describes the synthesis of this compound from ICG-NHS ester and a TCO-amine derivative.

Materials:

-

ICG-NHS Ester (amine-reactive ICG)

-

TCO-amine (e.g., TCO-PEG-amine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Reagent Preparation:

-

Immediately before use, dissolve ICG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Dissolve the TCO-amine derivative in the reaction buffer to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add 1.0 molar equivalent of the TCO-amine solution.

-

Slowly add 1.2 molar equivalents of the ICG-NHS ester solution to the TCO-amine solution while gently vortexing.

-

Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to maintain an alkaline pH.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the this compound conjugate from unreacted starting materials and byproducts by RP-HPLC. Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of ICG (~780 nm).

-

Collect the fractions corresponding to the this compound product peak.

-

Lyophilize the collected fractions to obtain the purified this compound as a dark solid.

-

Characterization Protocols

Purpose: To assess the purity of the this compound conjugate.

Method:

-

System: HPLC with a UV-Vis or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis absorbance at ~780 nm.

-

Expected Outcome: A major peak corresponding to the this compound conjugate, with a different retention time from the starting materials (ICG-NHS and TCO-amine). Purity is determined by the relative area of the product peak.

Purpose: To confirm the molecular weight of the this compound conjugate.

Method:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

Expected Outcome: A prominent ion peak corresponding to the calculated molecular weight of the this compound conjugate (e.g., [M+H]⁺ at m/z 926.23 for C₅₆H₆₈N₄O₆S).

Purpose: To confirm the covalent linkage of the ICG and TCO moieties.

Method:

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Analysis: Acquire the ¹H NMR spectrum.

-

Expected Outcome: The spectrum should display characteristic peaks for both the ICG and TCO structures. For example, aromatic protons from the indole rings of ICG and olefinic protons from the trans-cyclooctene ring should be observable. The presence of both sets of signals confirms the successful conjugation.

Bioorthogonal Reactivity: The TCO-Tetrazine Ligation

The TCO moiety of this compound reacts with a 1,2,4,5-tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. This reaction is exceptionally fast and bioorthogonal, proceeding rapidly under physiological conditions without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product.

Mechanism of the this compound and Tetrazine Ligation.

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. The reaction rate is influenced by the electronic properties of both the TCO and the tetrazine, with electron-withdrawing groups on the tetrazine generally increasing the reaction speed.

Table 2: Representative Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water | ~2,000 | |

| TCO (general) | Methyl-substituted tetrazine | Aqueous Media | ~1,000 | |

| TCO (general) | Hydrogen-substituted tetrazine | Aqueous Media | up to 30,000 | |

| sTCO (strained TCO) | 3,6-dipyridyl-s-tetrazine | Aqueous Media | ~3.3 x 10⁶ |

Note: These are representative values. The specific rate constant for this compound will depend on the exact linker and tetrazine partner used.

Experimental Protocols

Protocol for Determination of Fluorescence Quantum Yield (Φ)

This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a known standard.

Materials:

-

This compound

-

Reference standard with a known quantum yield in the same solvent (e.g., ICG in DMSO, Φ = 0.13)

-

Spectrofluorometer with an integrating sphere

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Solvent (e.g., DMSO)

Procedure:

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the this compound and the reference standard in the chosen solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Measure the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

-

Record the absorbance at the excitation wavelength to be used for fluorescence measurements.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of this compound (Φₓ) using the following equation: Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 'x' and 's' refer to the sample (this compound) and the standard, respectively.

-

-

Protocol for Pre-targeted Cell Labeling

This protocol outlines a two-step pre-targeting strategy for labeling cells that express a specific surface antigen.

Materials:

-

Cells expressing the target antigen

-

Antibody-TCO conjugate (an antibody specific to the target antigen, conjugated with TCO)

-

ICG-Tetrazine (or another tetrazine-functionalized fluorescent probe)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Pre-targeting Step:

-

Culture the target cells to an appropriate confluency.

-

Incubate the cells with the Antibody-TCO conjugate in cell culture medium for 1-2 hours at 37°C to allow for antibody binding to the cell surface antigen.

-

Wash the cells three times with cold PBS to remove any unbound Antibody-TCO conjugate.

-

-

Labeling Step:

-

Incubate the pre-targeted cells with ICG-Tetrazine (or the chosen tetrazine probe) in cell culture medium for 15-30 minutes at 37°C.

-

The tetrazine will rapidly react with the TCO on the cell-bound antibodies.

-

Wash the cells three times with cold PBS to remove any unreacted tetrazine probe.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope with appropriate filters for ICG (e.g., Ex: ~780 nm, Em: ~810 nm).

-

Alternatively, analyze the labeled cell population by flow cytometry.

-

Applications and Visualizations

The rapid and specific nature of the TCO-tetrazine ligation makes this compound a valuable tool for various applications, particularly in pre-targeted imaging and therapy.

Pre-targeting Experimental Workflow

The pre-targeting approach separates the targeting and imaging/therapy steps, which can improve target-to-background ratios and reduce off-target toxicity, especially when using targeting vectors with long circulation times, like antibodies.

Experimental workflow for a pre-targeting in vivo imaging strategy.

Representative Application: Antibody-Drug Conjugate (ADC) Delivery

While not a signaling pathway in the classical sense, a key application for this technology is in the targeted delivery of therapeutics. An antibody can be conjugated to TCO, and a potent drug can be linked to a tetrazine. Following the pre-targeting workflow, the drug is specifically delivered to the target cells. The diagram below illustrates the general mechanism of an ADC, a concept highly relevant to the application of this compound technology for theranostics.

Mechanism of action for an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to the Excitation and Emission Spectra of ICG-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Indocyanine Green-trans-cyclooctene (ICG-TCO), a key molecule in the field of bioorthogonal chemistry and in vivo imaging. This document details its excitation and emission characteristics, outlines experimental protocols for its use, and presents visual representations of its application in bioorthogonal labeling.

Core Spectroscopic Properties of this compound

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use.[1] Its derivatization with a trans-cyclooctene (TCO) moiety allows for its use in bioorthogonal chemistry, specifically in reactions with tetrazine-labeled molecules. This conjugation, known as the TCO-tetrazine ligation, is a cornerstone of modern bioconjugation techniques, enabling the specific labeling of biomolecules in complex biological systems.[2][3][4]

The spectral properties of this compound are crucial for its application in fluorescence-based detection and imaging. The conjugation to TCO results in slight shifts in the excitation and emission maxima compared to the parent ICG molecule.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of this compound and its parent compound, ICG.

| Property | This compound | Indocyanine Green (ICG) |

| Excitation Maximum (λex) | 786 - 788 nm[5] | 750 - 800 nm |

| Emission Maximum (λem) | 815 - 822 nm | ~830 nm |

| Molar Extinction Coefficient (ε) | 230,000 L⋅mol⁻¹·cm⁻¹ | Not specified |

| Molecular Weight | 925.23 g/mol | Not specified |

| Solubility | Freely soluble in methanol, chloroform, DMSO, and DMF; poorly soluble in water. | Water-soluble |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioorthogonal labeling and subsequent spectroscopic analysis.

Protocol 1: Labeling of a Tetrazine-Modified Molecule with this compound

This protocol describes the fundamental bioorthogonal reaction between this compound and a tetrazine-functionalized molecule.

Materials:

-

This compound

-

Tetrazine-labeled molecule of interest (e.g., antibody, protein, small molecule)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Solvent for this compound (e.g., DMSO or DMF)

-

Spin desalting columns for purification (optional)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

-

Dissolve the tetrazine-labeled molecule in the reaction buffer (PBS, pH 7.4) to a known concentration.

-

-

Ligation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound solution to the solution of the tetrazine-labeled molecule. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid, often reaching completion in under 5 minutes.

-

-

Purification (Optional):

-

If necessary, remove unreacted this compound from the labeled product using spin desalting columns or other appropriate chromatographic techniques.

-

Protocol 2: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the spectral characteristics of the this compound conjugate.

Materials:

-

This compound labeled molecule (from Protocol 1)

-

Fluorometer or spectrophotometer with fluorescence capabilities

-

Quartz cuvettes

-

Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

-

Sample Preparation:

-

Dilute the this compound labeled molecule in the measurement buffer to a concentration suitable for fluorescence spectroscopy, typically in the nanomolar to low micromolar range. The optimal concentration should be determined to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the expected emission maximum of this compound (~815-822 nm).

-

Scan a range of excitation wavelengths (e.g., 700-800 nm) and record the fluorescence intensity.

-

The wavelength that gives the maximum fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 800-900 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

-

Visualizing Bioorthogonal Labeling with this compound

The following diagrams illustrate the workflow and mechanism of this compound based bioorthogonal chemistry.

Caption: Experimental workflow for labeling with this compound.

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of ICG-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Indocyanine Green-trans-cyclooctene (ICG-TCO), a near-infrared (NIR) fluorescent probe crucial for bioorthogonal labeling applications. Understanding these characteristics is paramount for the successful design and execution of experiments in drug development, in vivo imaging, and other research areas. While direct quantitative data for this compound is emerging, much of its behavior can be inferred from the extensive studies on its parent molecule, Indocyanine Green (ICG). This guide synthesizes available information on both ICG and this compound to provide a practical resource.

Core Concepts: this compound in Bioorthogonal Chemistry

This compound is a derivative of the FDA-approved NIR dye, Indocyanine Green. The addition of a trans-cyclooctene (TCO) moiety allows it to participate in a highly specific and rapid bioorthogonal reaction with tetrazine-labeled molecules. This "click chemistry" reaction, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in living systems.[1][2]

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and application in biological systems. While precise quantitative data for this compound is not extensively published, its solubility characteristics are largely dictated by the ICG core.

Table 1: Quantitative Solubility Data for Indocyanine Green (ICG) as a Proxy for this compound

| Solvent | Concentration (mg/mL) | Notes |

| Water | ~1.0[3] | Solubility in aqueous buffers like PBS (pH 7.2) is approximately 0.5 mg/mL.[4] Aqueous solutions are prone to aggregation. |

| Dimethyl Sulfoxide (DMSO) | ~10[4] | ICG and its derivatives are readily soluble in DMSO. |

| Dimethylformamide (DMF) | ~10 | Similar to DMSO, DMF is a good solvent for ICG. |

| Ethanol | ~1.0 | Soluble, but to a lesser extent than in DMSO or DMF. |

| Methanol | Soluble | While qualitative data suggests solubility, specific quantitative values are not readily available. ICG itself is soluble in methanol. |

Note: The TCO moiety may slightly alter the solubility profile compared to the parent ICG molecule. It is always recommended to perform small-scale solubility tests for specific applications.

Stability Characteristics

The stability of this compound under various experimental and physiological conditions is crucial for obtaining reliable and reproducible results. The stability of the ICG core is well-documented and provides a strong indication of the stability of this compound.

Thermal Stability

ICG and its derivatives are susceptible to thermal degradation.

Table 2: Thermal Stability of Indocyanine Green (ICG)

| Condition | Observation |

| Room Temperature (in dark) | In aqueous solution, the thermal degradation time is approximately 10 days. No significant degradation is observed in methanol or DMSO. |

| Elevated Temperatures (e.g., 37°C, 40°C) | Degradation is accelerated. Encapsulation in nanoparticles has been shown to significantly enhance thermal stability. |

Photostability

Exposure to light, especially of high intensity, can lead to the photobleaching of this compound.

Table 3: Photostability of Indocyanine Green (ICG)

| Condition | Observation |

| Aqueous Solution | The initial photostability is on the order of 10⁻³. |

| Organic Solvents (Methanol, DMSO) | Photostability is significantly higher, with an initial degradation yield of approximately 10⁻⁵. |

| High Concentration | J-aggregates formed at high concentrations exhibit very high stability. |

| In the presence of serum | Association with proteins like albumin can offer some protection against photobleaching. |

pH Stability

The pH of the solution can significantly impact the stability of the ICG chromophore.

Table 4: pH Stability of Indocyanine Green (ICG)

| pH Range | Observation |

| < 5 | Rapid decomposition to a colorless derivative (less than 1 hour). |

| 5 - 8 | Generally stable, though some cyanine dyes show pH-dependent fluorescence. |

| > 9 | Rapid decomposition to a colorless derivative (less than 1 hour). |

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a method to determine the quantitative solubility of this compound in a given solvent.

Workflow for quantitative solubility determination.

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a microcentrifuge tube.

-

Add a known volume of the test solvent (e.g., 100 µL) to the tube.

-

Vortex or sonicate the mixture at a controlled temperature for a set period to facilitate dissolution.

-

Continue adding small, known volumes of the solvent until a small amount of undissolved solid remains, indicating a saturated solution.

-

-

Equilibration:

-

Incubate the saturated solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle agitation during incubation is recommended.

-

-

Separation and Quantification:

-

Centrifuge the saturated solution at high speed to pellet the excess, undissolved this compound.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a spectrophotometer or fluorometer.

-

Measure the absorbance or fluorescence intensity of the diluted solution.

-

Determine the concentration of this compound in the supernatant using a pre-established standard curve of known concentrations.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Protocol for Assessing Photostability

This protocol describes a method to evaluate the photostability of this compound upon exposure to a light source.

Experimental workflow for photostability assessment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., PBS, DMSO) at a known concentration.

-

Prepare two sets of samples from the stock solution in cuvettes or a multi-well plate: one for light exposure and one as a dark control.

-

-

Light Exposure:

-

Place the "light-exposed" samples in a photostability chamber or at a fixed distance from a calibrated light source (e.g., xenon lamp, fluorescent light).

-

Record the intensity and spectral output of the light source.

-

Simultaneously, wrap the "dark control" samples in aluminum foil and keep them at the same temperature as the light-exposed samples.

-

-

Data Collection and Analysis:

-

At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance or fluorescence of both the light-exposed and dark control samples.

-

The degradation of this compound can be quantified by the decrease in absorbance at its λmax (~780 nm).

-

Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).

-

Plot the percentage of remaining this compound against the exposure time to determine the photobleaching kinetics.

-

Protocol for Evaluating Thermal Stability

This protocol details a method to assess the stability of this compound at different temperatures over time.

Workflow for thermal stability evaluation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer or solvent.

-

Aliquot the solution into several small, sealed vials to prevent evaporation.

-

-

Incubation:

-

Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Ensure the samples are protected from light to isolate the effect of temperature.

-

-

Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

-

Allow the samples to cool to room temperature.

-

Measure the absorbance or fluorescence of each sample.

-

Calculate the percentage of remaining this compound at each time point for each temperature, relative to the initial concentration.

-

Plot the data to determine the degradation kinetics at different temperatures.

-

Protocol for Assessing pH Stability

This protocol provides a method to determine the stability of this compound across a range of pH values.

Workflow for assessing pH stability.

Methodology:

-

Buffer Preparation:

-

Prepare a series of buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9). Ensure the buffer components do not interact with this compound.

-

-

Sample Preparation:

-

Add a small aliquot of a concentrated this compound stock solution (in an organic solvent like DMSO to aid initial dissolution) to each buffer to achieve the final desired concentration. The volume of the organic solvent should be minimal to not significantly affect the buffer's pH.

-

-

Incubation and Measurement:

-

Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

-

Measure the absorbance or fluorescence of each sample at an initial time point (t=0) and at subsequent time intervals (e.g., 1, 4, 8, 24 hours).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each pH value.

-

Plot the percentage of remaining this compound versus time for each pH to determine the stability profile.

-

Bioorthogonal Reaction Workflow: this compound Labeling

The primary application of this compound is its use in bioorthogonal chemistry for the specific labeling of biomolecules. The following workflow outlines the general steps for labeling a tetrazine-modified antibody with this compound.

Workflow for antibody labeling with this compound.

Methodology:

-

Preparation of Tetrazine-Modified Antibody:

-

The antibody of interest is first functionalized with a tetrazine moiety, typically via an N-hydroxysuccinimide (NHS) ester reaction that targets primary amines (e.g., lysine residues) on the antibody.

-

-

Bioorthogonal Ligation with this compound:

-

The tetrazine-modified antibody is then incubated with this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

The inverse-electron-demand Diels-Alder reaction proceeds rapidly, forming a stable covalent bond between the antibody and the this compound probe.

-

-

Purification and Characterization:

-

The resulting ICG-labeled antibody is purified from excess, unreacted this compound using methods such as size-exclusion chromatography (SEC) or dialysis.

-

The final conjugate is characterized to determine the degree of labeling (dye-to-antibody ratio) using UV-Vis spectroscopy and to confirm its integrity and purity via techniques like SDS-PAGE and mass spectrometry.

-

Conclusion

This compound is a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules for a wide range of research and development applications. A thorough understanding of its solubility and stability is essential for its effective use. While direct quantitative data for this compound is still being established, the extensive knowledge of its parent compound, ICG, provides a robust framework for predicting its behavior. The experimental protocols outlined in this guide offer a starting point for researchers to characterize this compound in their specific experimental setups, ensuring the reliability and reproducibility of their results. As the field of bioorthogonal chemistry continues to expand, further detailed characterization of probes like this compound will be invaluable to the scientific community.

References

- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Nexus of Bioorthogonal Chemistry and Near-Infrared Imaging: An In-Depth Technical Guide to ICG-TCO Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of Indocyanine Green-trans-cyclooctene (ICG-TCO) in the rapidly evolving field of bioorthogonal chemistry. This compound merges the unparalleled reaction kinetics of the TCO-tetrazine ligation with the clinically established near-infrared (NIR) fluorescent properties of ICG. This powerful combination unlocks advanced methodologies in targeted imaging, pretargeted therapy, and the development of novel antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the underlying chemistry, quantitative data for key reactions, detailed experimental protocols, and conceptual frameworks for the application of this compound in complex biological systems.

Core Principles: The this compound-Tetrazine Bioorthogonal Ligation

The utility of this compound is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the strained trans-cyclooctene (TCO) moiety and an electron-deficient 1,2,4,5-tetrazine (Tz). This bioorthogonal "click" reaction is characterized by several key features that make it ideal for in vitro and in vivo applications[1][2][3][4]:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation boasts second-order rate constants that are among the fastest of all bioorthogonal reactions, reaching up to 107 M-1s-1[2]. This allows for efficient conjugation even at the low micromolar to nanomolar concentrations typically found in biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, and 37°C) without the need for cytotoxic catalysts like copper, which is a requirement for other click chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

High Specificity and Orthogonality: The TCO and tetrazine groups are abiotic and do not react with endogenous functional groups found in biomolecules, such as amines and thiols. This ensures that the conjugation is highly specific and minimizes off-target reactions.

-

Irreversibility and Stability: The reaction forms a stable dihydropyridazine product through the irreversible elimination of nitrogen gas, ensuring the formation of a stable conjugate.

The ICG component is a U.S. Food and Drug Administration (FDA)-approved NIR fluorescent dye with an excitation and emission maximum in the 750-950 nm window. This region of the electromagnetic spectrum offers the deepest tissue penetration for in vivo imaging applications. However, free ICG suffers from drawbacks such as concentration-dependent aggregation, a short circulation half-life, and instability in aqueous environments. Conjugation to biomolecules via the TCO linker can help to mitigate some of these issues.

Quantitative Data on TCO-Tetrazine Ligation and ICG Properties

The selection of the appropriate TCO and tetrazine derivatives is critical for optimizing reaction efficiency. The following tables summarize key quantitative data for representative TCO-tetrazine reactions and the photophysical properties of ICG.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| TCO-OH | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 210 | PBS, pH 7.4, 37°C | |

| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous media | |

| TCO | 3-methyl-6-phenyl-tetrazine | 3.14 | ACN, 20°C | |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | Not specified | |

| s-TCO (strained) | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 | H₂O, 25°C | Not explicitly cited |

| d-TCO (strained) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 | H₂O, 25°C |

Note: The reaction rates for this compound specifically are not widely published and may be influenced by the steric bulk and hydrophobicity of the ICG molecule. The data presented here are for analogous TCO derivatives and serve as a guide.

Table 2: Photophysical and Stability Properties of ICG

| Property | Value | Conditions | Reference(s) |

| Excitation Wavelength (λₑₓ) | 788 nm | DMSO | |

| Emission Wavelength (λₑₘ) | 815 nm | DMSO | |

| Molar Extinction Coefficient (ε) | ~230,000 L⋅mol⁻¹·cm⁻¹ | Not specified | |

| Aqueous Stability (t½) | 16.8 ± 1.5 hours | Aqueous solution | |

| Photostability (t½) | 14.4 ± 2.4 hours | Exposed to room light | |

| Thermal Stability (t½ at 42°C) | 10.1 ± 0.6 hours | Aqueous solution |

Note: Encapsulation or conjugation of ICG can enhance its stability. For example, entrapment in polymeric nanoparticles has been shown to increase the aqueous, photo-, and thermal stability half-lives to 72.2, 73.7, and 62.4 hours, respectively.

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of proteins with this compound and subsequent ligation with a tetrazine-modified molecule. These protocols are generalized and may require optimization for specific biomolecules and applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the functionalization of primary amines (e.g., lysine residues) on a protein with an this compound-NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange is necessary.

-

-

This compound-NHS Ester Preparation:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

-

-

Quench Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound-NHS ester using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the ICG at its maximum absorbance (~780 nm). The molar extinction coefficient for ICG is approximately 230,000 M⁻¹cm⁻¹.

-

Protocol 2: Bioorthogonal Ligation of an this compound-labeled Protein with a Tetrazine-modified Molecule

This protocol details the "click" reaction between the this compound-functionalized protein and a molecule of interest bearing a tetrazine moiety.

Materials:

-

This compound-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., small molecule, peptide, or another protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare the this compound-labeled protein in the Reaction Buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then dilute into the Reaction Buffer.

-

-

Ligation Reaction:

-

Mix the this compound-labeled protein and the tetrazine-functionalized molecule in the desired molar ratio (a 1:1 to 1:1.5 ratio is common).

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine or by following the decrease in the tetrazine's absorbance around 520-540 nm.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

-

Applications of this compound in Bioorthogonal Chemistry

Pretargeted In Vivo Imaging

Pretargeted imaging is a two-step approach that decouples the targeting of a biomarker from the delivery of the imaging agent. This strategy is particularly advantageous for antibody-based imaging, as it allows the use of short-lived radionuclides or fluorescent probes with long-circulating antibodies, thereby improving the target-to-background signal ratio and reducing the radiation dose to non-target tissues.

A key application of this strategy is in the imaging of cell surface receptors involved in signaling pathways, such as the HER2 receptor in breast cancer. An anti-HER2 antibody, like Trastuzumab, can be conjugated to TCO. Following administration and tumor localization, a tetrazine-modified ICG molecule is injected, which rapidly reacts with the TCO-labeled antibody at the tumor site, enabling NIR fluorescence imaging of HER2 expression.

Visualizing Signaling Pathways: A Conceptual Framework for EGFR Dimerization

This compound can be a powerful tool for studying protein-protein interactions within signaling pathways. For example, the dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in the activation of downstream signaling cascades that regulate cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.

A hypothetical experimental setup to visualize EGFR dimerization could involve a dual-labeling strategy:

-

An anti-EGFR antibody (e.g., Cetuximab) is conjugated to TCO.

-

A second anti-EGFR antibody that binds to a different epitope, or a ligand like EGF, is conjugated to a tetrazine.

-

Cells overexpressing EGFR are first incubated with the antibody-TCO conjugate.

-

Subsequently, the tetrazine-labeled molecule is added. If dimerization occurs, the TCO and tetrazine moieties will be brought into close proximity, allowing the bioorthogonal reaction to proceed.

-

By using this compound, the resulting dimer can be visualized via NIR fluorescence microscopy, providing spatial and potentially temporal information about receptor dimerization.

Application in Antibody-Drug Conjugates (ADCs)

The "click-to-release" strategy is an emerging application of the TCO-tetrazine ligation in drug delivery. In this approach, a drug is caged with a TCO moiety through a self-immolative linker. The ADC consists of an antibody targeting a cancer cell surface antigen, conjugated to this TCO-caged drug. Upon binding to the target cell, a systemically administered tetrazine can trigger the release of the drug in the tumor microenvironment. This strategy allows for the use of non-internalizing antibodies and can potentially lead to a bystander killing effect, where the released drug can diffuse and kill neighboring cancer cells that may not express the target antigen.

A study by Rossin et al. (2018) demonstrated the efficacy of a non-internalizing ADC with a TCO-linked drug (MMAE). The ADC showed excellent stability in serum, with no spontaneous drug release observed over 24 hours at 37°C. Upon administration of a tetrazine activator, potent antitumor activity was observed in mouse xenograft models.

An this compound-drug conjugate could offer a theranostic approach, where the ICG component allows for imaging of the ADC distribution and target engagement, while the TCO-caged drug provides the therapeutic action upon activation with a tetrazine.

Conclusion

This compound is a versatile and powerful tool in the field of bioorthogonal chemistry, offering a unique combination of rapid, specific, and biocompatible conjugation with the benefits of NIR fluorescence imaging. Its applications in pretargeted imaging, the study of signaling pathways, and the development of next-generation antibody-drug conjugates hold immense promise for advancing both basic research and clinical translation. As the field continues to evolve, the development of new TCO and tetrazine derivatives with fine-tuned reactivity and stability will further expand the utility of this compound in addressing complex challenges in biology and medicine.

References

A Technical Guide to ICG-TCO for Pretargeted In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamentals of utilizing Indocyanine Green-trans-cyclooctene (ICG-TCO) for in vivo imaging. It details the core principles of the bioorthogonal reaction with tetrazine, provides a framework for experimental design, and presents available quantitative data to inform research and development in targeted drug delivery and molecular imaging.

Core Principles: The Power of Bioorthogonal Chemistry

The use of this compound in vivo is centered around a powerful bioorthogonal chemical reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction occurs between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative.[1][2] Its bioorthogonal nature means it is highly specific and proceeds efficiently within a complex biological environment without interfering with native biochemical processes.[3][4]

The key to this strategy lies in a two-step pretargeting approach:

-

Pretargeting Step: A targeting molecule (e.g., an antibody, peptide, or nanoparticle) conjugated to TCO is administered. This construct circulates and accumulates at the desired target site (e.g., a tumor) while unbound constructs are cleared from the body.[5]

-

Imaging Step: After a sufficient incubation period to allow for target accumulation and background clearance, a small, fast-clearing imaging agent, in this case, ICG conjugated to a tetrazine (ICG-Tz), is administered. The tetrazine rapidly and specifically reacts with the TCO-functionalized targeting molecule at the target site.

This pretargeting strategy offers several advantages over directly labeling the targeting molecule with the imaging agent, including improved signal-to-background ratios and reduced systemic exposure to the imaging probe.

The this compound and Tetrazine Reaction: A Mechanistic Look

The reaction between this compound and a tetrazine derivative is a rapid and irreversible ligation. The primary driving force is the high ring strain of the trans-cyclooctene double bond. The mechanism proceeds as follows:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in an IEDDA cycloaddition.

-

Retro-Diels-Alder Reaction: This cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).

-

Stable Product Formation: The final product is a stable dihydropyridazine conjugate, linking the ICG fluorophore to the targeted molecule.

This reaction is exceptionally fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.

Experimental Protocols for In Vivo Imaging

The following provides a generalized experimental protocol for pretargeted in vivo fluorescence imaging using an this compound system. Specific parameters should be optimized for the particular animal model, targeting molecule, and imaging system.

Materials

-

Targeting Molecule-TCO Conjugate: e.g., Antibody-TCO, Peptide-TCO.

-

ICG-Tetrazine Probe: Lyophilized powder.

-

Animal Model: e.g., Tumor-bearing mice.

-

Solvents: Sterile Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

-

In Vivo Imaging System: Capable of near-infrared (NIR) fluorescence imaging with appropriate excitation and emission filters for ICG (Ex/Em ~780/810 nm).

-

Anesthesia: e.g., Isoflurane.

Experimental Workflow

The typical workflow for a pretargeted in vivo imaging experiment is as follows:

Detailed Methodology

-

Targeting Molecule-TCO Administration:

-

Reconstitute the lyophilized Targeting Molecule-TCO conjugate in sterile PBS to a final concentration of approximately 1 mg/mL.

-

Administer a dose typically ranging from 100 to 200 µg of the conjugate to each mouse via intravenous (tail vein) injection. The optimal dose should be determined based on the specific targeting molecule and its pharmacokinetics.

-

-

Incubation and Clearance:

-

Allow the Targeting Molecule-TCO conjugate to circulate and accumulate at the target site for 24 to 72 hours. This incubation period is critical for achieving a high target-to-background signal and needs to be optimized based on the pharmacokinetic profile of the specific targeting molecule.

-

-

ICG-Tetrazine Probe Preparation and Administration:

-

Prepare a stock solution of the ICG-Tetrazine probe in DMSO.

-

Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should typically be below 5% to avoid toxicity.

-

Administer the ICG-Tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically, but starting points can be guided by molar equivalents relative to the administered TCO-conjugate.

-

-

In Vivo Imaging:

-

Anesthetize the mice at various time points post-ICG-Tetrazine injection (e.g., 1, 4, 8, and 24 hours).

-

Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for ICG.

-

It is crucial to include a control group of mice that did not receive the Targeting Molecule-TCO conjugate to assess non-specific accumulation of the ICG-Tetrazine probe.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a region of non-target tissue (e.g., muscle) to determine the tumor-to-background ratio (TBR).

-

For biodistribution studies, after the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, heart, lungs, etc.) and the tumor.

-

Image the excised organs ex vivo to quantify fluorescence intensity in each tissue.

-

Express biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

-

Quantitative Data and Biodistribution

Quantitative data for in vivo imaging using this compound and tetrazine is still emerging. However, data from pretargeted radioimmunotherapy studies using antibody-TCO conjugates and radiolabeled tetrazines can provide valuable insights into expected biodistribution patterns.

Table 1: Representative Biodistribution of a Radiolabeled Tetrazine in a Pretargeted Mouse Model

| Organ | % Injected Dose per Gram (%ID/g) at 4h | % Injected Dose per Gram (%ID/g) at 120h |

| Blood | 4.6 ± 0.8 | N/A |

| Tumor | ~4.6 | 16.8 ± 3.9 |

| Liver | N/A | N/A |

| Spleen | N/A | N/A |

| Kidneys | N/A | N/A |

Data adapted from a study using ¹⁷⁷Lu-DOTA-PEG₇-Tz with a 5B1-TCO antibody in a pancreatic cancer mouse model. "N/A" indicates data not provided in the source.

For fluorescence imaging, the tumor-to-background ratio (TBR) is a key metric for assessing targeting efficacy. While specific TBR data for this compound pretargeting is limited, studies on general ICG tumor imaging provide a baseline for comparison.

Table 2: Tumor-to-Background Ratios for ICG Imaging in Preclinical Models

| ICG Formulation | Animal Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) |

| Free ICG | Oral Cancer Patients | 6 hours | 2.06 ± 0.23 |

| HFn-ICG | Breast Cancer Mice | 6 hours | Significantly higher than free ICG |

| Free ICG | Pediatric Liver Cancer | 24 hours | Median: 2.6 (range: 2.2-3.3) |

Data compiled from multiple sources.

It is important to note that the biodistribution of free ICG is characterized by rapid clearance through the liver and intestines. Encapsulation or conjugation, as in the this compound system, is expected to alter this biodistribution, leading to prolonged circulation and enhanced accumulation at the target site. A direct comparison of the biodistribution of free ICG versus an this compound/tetrazine system in the same animal model would be highly valuable.

Signaling Pathways and Applications

The this compound imaging platform is not inherently tied to a specific signaling pathway. Its application is determined by the choice of the targeting molecule. By conjugating TCO to antibodies, peptides, or small molecules that bind to specific cell surface receptors or biomarkers, this technology can be used to visualize and quantify a wide range of biological processes and disease states, including:

-

Oncology: Targeting tumor-specific antigens for cancer detection, staging, and monitoring treatment response.

-

Immunology: Tracking the migration and activation of immune cells.

-

Cardiovascular Disease: Imaging atherosclerotic plaques or areas of myocardial infarction.

-

Neurology: Visualizing neuroinflammatory processes or amyloid plaques.

Conclusion

The this compound system for pretargeted in vivo imaging represents a versatile and powerful tool for researchers and drug development professionals. The underlying bioorthogonal chemistry provides a robust method for achieving high-contrast images of specific molecular targets. While more quantitative data on the in vivo performance of ICG-tetrazine probes is needed, the foundational principles and experimental workflows are well-established. This guide provides a comprehensive overview to facilitate the design and implementation of this compound-based imaging strategies in a variety of research and preclinical settings.

References

- 1. Tetrazine Carbon Nanotubes for Pretargeted In Vivo "Click-to-Release" Bioorthogonal Tumour Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ICG-TCO and Tetrazine Ligation: A Core Resource for Researchers and Drug Development Professionals

November 2025

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a paramount bioorthogonal ligation tool in chemical biology, drug delivery, and molecular imaging. This technical guide provides a comprehensive overview of the chemistry, kinetics, and practical application of this powerful reaction, with a specific focus on the use of Indocyanine Green (ICG)-TCO conjugates. Detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key processes are presented to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the diverse portfolio of bioorthogonal reactions, the ligation of tetrazines with strained alkenes, particularly trans-cyclooctenes (TCO), has garnered significant attention due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed without the need for a catalyst.[2] This reaction, a form of "click chemistry," is characterized by the formation of a stable covalent bond with the release of nitrogen gas, driving the reaction to completion.[3]

The near-infrared (NIR) fluorescent dye Indocyanine Green (ICG) is a valuable tool in biomedical imaging and diagnostics. When conjugated to a TCO moiety, it becomes a powerful probe for tracking and quantifying tetrazine-modified molecules in complex biological environments. This guide will delve into the core principles of ICG-TCO and tetrazine ligation, providing the necessary technical details for its successful implementation in research and development.

The Core of the Reaction: Mechanism and Kinetics

The tetrazine-TCO ligation is an inverse-electron-demand Diels-Alder [4+2] cycloaddition reaction.[1] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.[3]

The reaction rate is quantified by the second-order rate constant (k₂), which is a measure of how quickly the reactants are consumed. The tetrazine-TCO ligation boasts some of the fastest bioorthogonal reaction rates, with k₂ values reaching up to 10⁷ M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low, physiologically relevant concentrations.

Factors Influencing Reaction Kinetics

The rate of the tetrazine-TCO ligation can be finely tuned by modifying the electronic properties of the reactants:

-

Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring decrease the energy of the lowest unoccupied molecular orbital (LUMO), accelerating the reaction. Conversely, electron-donating groups slow down the reaction.

-

TCO Structure: The inherent ring strain of the TCO molecule is a major driving force for the reaction. More strained TCO derivatives, such as sTCO, exhibit significantly faster reaction rates. Electron-donating groups on the TCO can also increase the reaction rate.

Data Presentation: A Quantitative Comparison

For the successful design and execution of experiments, a clear understanding of the quantitative aspects of the this compound system and the tetrazine ligation is crucial. The following tables summarize key data on reaction kinetics and the photophysical properties of ICG and its conjugates.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Ligations

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |

| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |

Note: These values are approximate and can be influenced by specific experimental conditions such as temperature and pH.

Table 2: Photophysical Properties of ICG vs. This compound Conjugate (Representative Values)

| Property | Indocyanine Green (ICG) | This compound Conjugate |

| Excitation Maximum (λex) | ~780 nm | ~785 nm |

| Emission Maximum (λem) | ~810 nm | ~820 nm |

| Molar Extinction Coefficient (ε) | ~200,000 M⁻¹cm⁻¹ | Similar to ICG |

| Quantum Yield (Φ) | ~0.13 (in DMSO) | Generally maintained |

| Stability in Aqueous Solution | Prone to aggregation and degradation | Improved stability, especially with PEG linkers |

Note: Photophysical properties can vary depending on the solvent, conjugation partner, and local environment.

Table 3: Stability of ICG and this compound Conjugates

| Compound | Condition | Stability Metric | Finding |

| Free ICG | Aqueous solution, 4°C, dark | Fluorescence intensity | Stable for 3 days with ~20% loss |

| Free ICG | Whole blood, 37°C, light | - | Stable for 5 hours |

| ICG-PCL Micelles | Water, 4°C | Micelle size, UV absorbance, fluorescence | Stable for at least 30 days |

| TCO-Antibody Conjugates | Serum | Isomerization to cis-cyclooctene | PEG linkers can increase the rate of isomerization |

Mandatory Visualizations: Diagrams of Key Processes

To facilitate a deeper understanding of the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the core reaction mechanism, a typical experimental workflow, and a pre-targeting drug delivery strategy.

Experimental Protocols: A Practical Guide

The successful application of this compound and tetrazine ligation hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Protocol for the Synthesis of an this compound Conjugate

This protocol describes a general method for conjugating ICG to a TCO moiety using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

ICG-NHS ester

-

Amine-functionalized TCO (e.g., TCO-amine, TCO-PEG-amine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the amine-functionalized TCO in anhydrous DMF or DMSO. Add 1.5-2 equivalents of TEA or DIPEA to the solution to act as a base.

-

Addition of ICG-NHS Ester: In a separate vial, dissolve ICG-NHS ester in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the stirring TCO solution.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Solvent Removal: Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purification: Purify the crude product using reverse-phase HPLC. A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically used.

-

Characterization: Confirm the identity and purity of the this compound conjugate by mass spectrometry (to verify the molecular weight) and ¹H NMR spectroscopy.

Protocol for Protein Labeling with Tetrazine-NHS Ester

This protocol details the labeling of a protein with a tetrazine moiety via its primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Tetrazine-NHS Ester Solution: Immediately before use, prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

-

Conjugation: Add a 10-20 fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted tetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer.

Protocol for this compound Ligation to a Tetrazine-Labeled Protein

This protocol describes the bioorthogonal ligation of an this compound conjugate to a tetrazine-labeled protein.

Materials:

-

Tetrazine-labeled protein

-

This compound conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the tetrazine-labeled protein and the this compound conjugate in the reaction buffer. A 1.5 to 5-fold molar excess of the this compound conjugate is often used to ensure complete labeling of the protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. Due to the fast reaction kinetics, shorter incubation times are often sufficient.

-

Analysis: The successful conjugation can be confirmed by various methods, including SDS-PAGE (observing a shift in the molecular weight of the protein), and UV-Vis spectroscopy (detecting the characteristic absorbance of ICG).

-

Purification (Optional): If necessary, excess this compound can be removed by size-exclusion chromatography or dialysis.

Protocol for Monitoring Reaction Kinetics by UV-Vis Spectroscopy

The progress of the tetrazine-TCO ligation can be conveniently monitored by the disappearance of the tetrazine's characteristic absorbance in the visible region.

Materials:

-

Tetrazine derivative

-

TCO derivative

-

Spectrophotometer

-

Quartz cuvettes

-

Reaction buffer

Procedure:

-

Determine Tetrazine Absorbance: Measure the UV-Vis spectrum of the tetrazine solution in the reaction buffer to determine its maximum absorbance wavelength (typically between 510-550 nm) and molar extinction coefficient.

-

Reaction Initiation: In a cuvette, mix the TCO solution with the reaction buffer. Place the cuvette in the spectrophotometer and start recording the absorbance at the tetrazine's maximum wavelength over time.

-

Data Acquisition: Inject the tetrazine solution into the cuvette and mix rapidly. Continue to record the absorbance until the reaction is complete (i.e., the absorbance no longer changes).

-

Data Analysis: The second-order rate constant (k₂) can be calculated from the decay of the tetrazine absorbance over time, using appropriate kinetic models.

Conclusion

The this compound and tetrazine ligation system represents a powerful and versatile platform for a wide range of applications in biomedical research and drug development. Its exceptional kinetics, high specificity, and biocompatibility make it an invaluable tool for the precise labeling, tracking, and delivery of molecules in complex biological systems. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols necessary for the successful implementation of this technology. As research in this field continues to advance, the utility of this compound and tetrazine ligation is poised to expand even further, enabling new discoveries and therapeutic strategies.

References

The Advent of ICG-TCO: A Technical Guide to its Discovery, Development, and Application in Bioorthogonal Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of the Indocyanine Green (ICG) - trans-cyclooctene (TCO) conjugate, a powerful tool in the realm of bioorthogonal chemistry for targeted imaging. We will delve into the core principles of the underlying chemistry, provide detailed experimental methodologies, and present quantitative data from preclinical studies, offering a comprehensive resource for professionals in drug development and biomedical research.

A Timeline of Innovation: From Bioorthogonal Concepts to ICG-TCO

The development of this compound is not an isolated event but rather the culmination of decades of foundational research in chemistry and biology. The timeline below highlights the key milestones that paved the way for this innovative imaging probe.

| Year | Milestone | Key Researchers/Institutions |

| Late 1990s-2003 | The concept of "bioorthogonal chemistry" is introduced, defining chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] The term was first used by Carolyn Bertozzi in the late 1990s.[1] | Carolyn R. Bertozzi, UC Berkeley |

| 2008 | The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) is reported as a new bioorthogonal reaction with exceptionally fast kinetics.[2][3][4] This reaction is highly specific and proceeds rapidly in aqueous environments without the need for a catalyst. | Joseph Fox, University of Delaware; Blackman et al. |

| Early 2010s | The tetrazine-TCO ligation gains widespread adoption for in vivo applications, including pre-targeted imaging. Researchers begin to conjugate various imaging agents, such as fluorophores and radiotracers, to tetrazine or TCO moieties. | Various research groups |

| Mid 2010s | The first applications of tetrazine-TCO chemistry for pre-targeted Positron Emission Tomography (PET) imaging are demonstrated in animal models, showcasing the potential for high-contrast tumor visualization. | Weissleder and Lewis labs |

| Present | This compound emerges as a commercially available and widely used tool for preclinical fluorescence imaging, leveraging the clinical track record of ICG and the precision of bioorthogonal chemistry. Ongoing research focuses on optimizing delivery, expanding applications, and moving towards clinical translation. | Various academic and commercial entities |

The Core of this compound: The Tetrazine-TCO Ligation Signaling Pathway

The functionality of this compound as a targeted imaging agent is entirely dependent on the bioorthogonal reaction between the TCO moiety and a tetrazine-functionalized targeting molecule. This reaction, often referred to as the tetrazine ligation, is a type of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The "signaling pathway" in this context is the chemical reaction cascade that leads to the covalent linking of the this compound probe to its target.

Caption: The inverse-electron-demand Diels-Alder reaction between this compound and a tetrazine-labeled target.

Experimental Protocols

Synthesis of this compound Conjugate

This protocol outlines a general method for the synthesis of an this compound conjugate via NHS-ester chemistry.

Materials:

-

Indocyanine green with a primary amine functional group (ICG-amine)

-